

Application Notes and Protocols: Aluminum Fumarate for Hydrogen Storage Experiments

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Compound of Interest

Compound Name: Aluminum fumarate

Cat. No.: B6326789

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Introduction

Aluminum fumarate, a metal-organic framework (MOF) also known as $\text{Al}(\text{OH})(\text{fumarate})$, is a promising porous material for gas storage applications. Its high surface area, tunable pore size, and notable stability make it a candidate for investigation in the field of hydrogen storage. This document provides detailed application notes and protocols for the synthesis, activation, characterization, and evaluation of **aluminum fumarate** for hydrogen storage experiments.

Material Synthesis: Aluminum Fumarate

Two common methods for the synthesis of microporous **aluminum fumarate** are the reflux method and the hydrothermal method.

Reflux Synthesis Protocol

This protocol is adapted from a method for producing **aluminum fumarate** with a high surface area.

Materials:

- Aluminum sulfate octadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$)
- Fumaric acid ($\text{C}_4\text{H}_4\text{O}_4$)

- Urea ($\text{CH}_4\text{N}_2\text{O}$)
- Deionized water
- Ethanol

Equipment:

- Beakers
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a 600 mL beaker, dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water with stirring until a clear solution is obtained.
- To this solution, add 28.96 g (0.250 mol) of fumaric acid.
- Stir the mixture for 30 minutes at room temperature (25 °C).
- Set up a reflux apparatus and heat the mixture in an oil bath at 80 °C for 24 hours.
- After 24 hours, increase the temperature to 110 °C and continue the reflux for another 24 hours.
- Cool the mixture to room temperature.
- Filter the white precipitate and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors.

- Dry the resulting white powder in an oven at 80 °C overnight.

Hydrothermal Synthesis Protocol

This method utilizes a sealed reaction vessel at elevated temperature and pressure.

Materials:

- Aluminum nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$) or Aluminum chloride hexahydrate ($\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$)
- Fumaric acid ($\text{C}_4\text{H}_4\text{O}_4$)
- Sodium hydroxide (NaOH)
- Deionized water

Equipment:

- Teflon-lined stainless-steel autoclave
- Oven
- Centrifuge
- Filtration apparatus

Procedure:

- Prepare two separate solutions:
 - Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water.
 - Solution B: Dissolve the aluminum salt (e.g., aluminum nitrate nonahydrate) in deionized water.
- Slowly add Solution A to Solution B with vigorous stirring.
- Transfer the resulting mixture to a Teflon-lined autoclave.

- Seal the autoclave and heat it in an oven at a specified temperature (e.g., 130-150 °C) for a designated period (e.g., 24-72 hours).
- After the reaction, allow the autoclave to cool down to room temperature.
- Collect the solid product by filtration or centrifugation.
- Wash the product multiple times with deionized water and ethanol to remove impurities.
- Dry the final product in an oven at a moderate temperature (e.g., 80 °C).

Activation of Aluminum Fumarate

Activation is a crucial step to remove solvent molecules and unreacted species from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Protocol:

- Place the synthesized **aluminum fumarate** powder in a sample tube suitable for a vacuum system.
- Attach the sample tube to a high-vacuum line.
- Slowly evacuate the sample tube to a pressure below 10^{-3} mbar.
- Gradually heat the sample to a temperature between 120 °C and 160 °C. A typical activation protocol is heating at 150 °C for 3-12 hours.
- Maintain the temperature and vacuum for the specified duration to ensure complete removal of guest molecules.
- After the activation period, cool the sample to room temperature under vacuum before proceeding with any measurements.

Physicochemical Characterization

Surface Area and Pore Volume Analysis

The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area, and the pore volume can be calculated from the nitrogen adsorption isotherm.

Protocol:

- Use a surface area and porosimetry analyzer.
- Place a known mass of the activated **aluminum fumarate** sample in a sample tube and weigh it accurately.
- Degas the sample in-situ using the analyzer's degas port under vacuum at a temperature of 150-160 °C for at least 3 hours to remove any adsorbed moisture or gases.
- Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
- Calculate the BET surface area from the adsorption data in the relative pressure (P/P_0) range of 0.05 to 0.3.
- Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., $P/P_0 = 0.99$).
- The micropore volume can be estimated using the Dubinin-Radushkevich (DR) plot.

Table 1: Physicochemical Properties of **Aluminum Fumarate**

Property	Typical Value Range
BET Surface Area	900 - 1300 m ² /g
Langmuir Surface Area	1100 - 1500 m ² /g
Total Pore Volume	0.4 - 0.6 cm ³ /g
Micropore Volume	0.3 - 0.5 cm ³ /g

Note: The actual values can vary depending on the synthesis method and activation conditions.

Hydrogen Storage Measurements

Hydrogen adsorption in **aluminum fumarate** is a physisorption process, and its capacity is typically measured at cryogenic temperatures (e.g., 77 K) and high pressures. Both volumetric and gravimetric methods can be employed.

Volumetric Hydrogen Adsorption Protocol

Equipment:

- Volumetric gas adsorption analyzer (e.g., a Sieverts-type apparatus)
- High-purity hydrogen gas (99.999%)
- Liquid nitrogen or a cryostat for temperature control

Procedure:

- Accurately weigh an activated sample of **aluminum fumarate** and place it in the sample holder of the analyzer.
- Evacuate the sample holder and the manifold to a high vacuum.
- Perform a free-space measurement with helium to determine the void volume in the sample holder.
- Evacuate the helium and cool the sample to the desired measurement temperature (e.g., 77 K).
- Introduce a known amount of hydrogen gas into the manifold and then expand it into the sample holder.
- Allow the system to equilibrate and record the final pressure.
- The amount of adsorbed hydrogen is calculated from the pressure difference before and after expansion into the sample cell, taking into account the void volume.
- Repeat steps 5-7 at increasing pressures to generate an adsorption isotherm.

- To obtain a desorption isotherm, incrementally decrease the pressure and measure the amount of desorbed gas.

Gravimetric Hydrogen Adsorption Protocol

Equipment:

- Gravimetric sorption analyzer (e.g., a magnetic suspension balance)
- High-purity hydrogen gas
- Temperature and pressure control systems

Procedure:

- Place a known mass of the activated **aluminum fumarate** sample in the sample basket of the balance.
- Evacuate the system and activate the sample in-situ by heating under vacuum.
- Cool the sample to the measurement temperature.
- Introduce hydrogen gas at the desired pressure.
- Record the mass change of the sample due to hydrogen adsorption.
- The gravimetric uptake is corrected for the buoyancy effect of the displaced hydrogen gas.
- Generate an adsorption isotherm by repeating the measurement at various pressures.

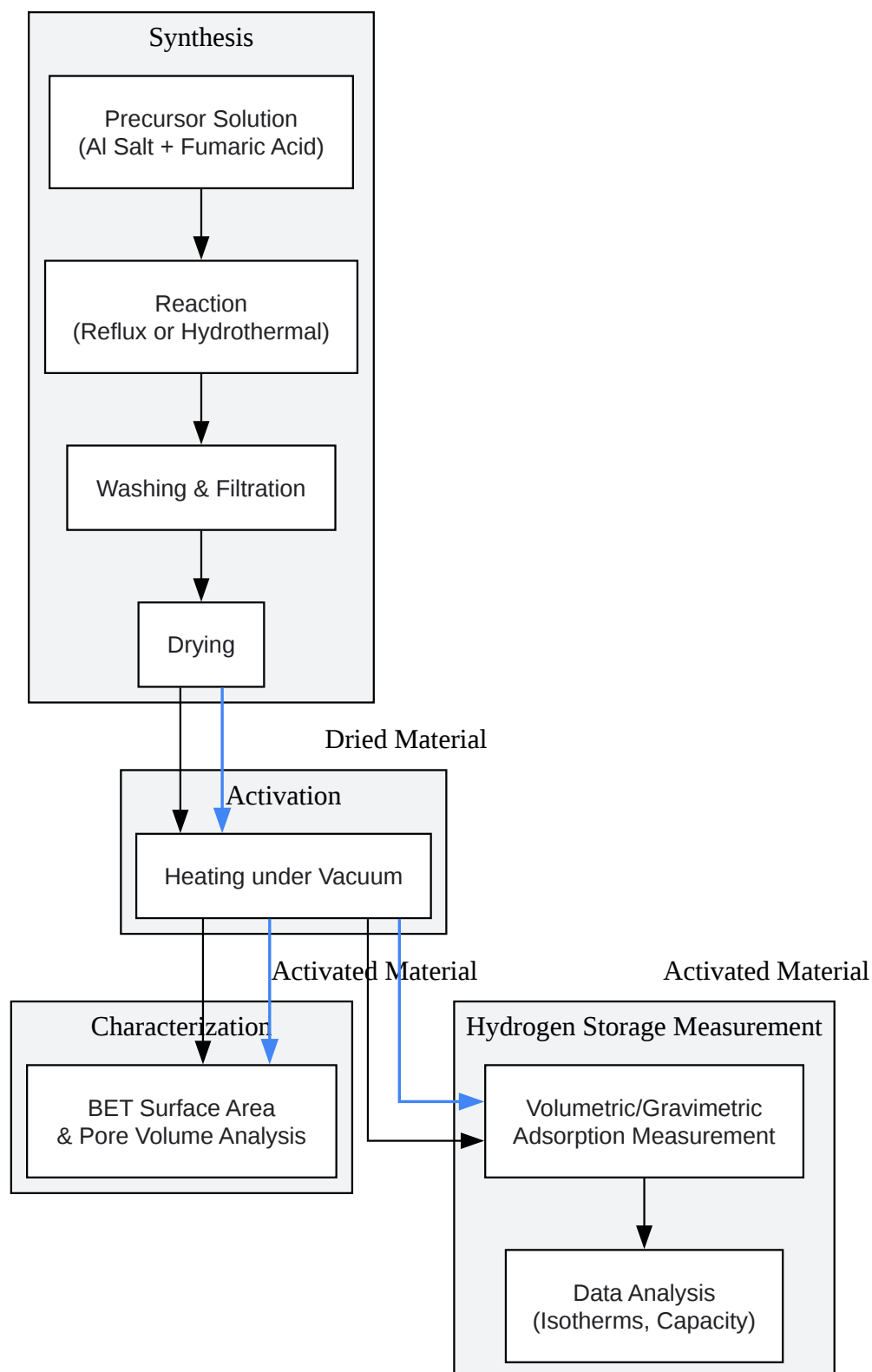
Table 2: Hydrogen Storage Performance of **Aluminum Fumarate** (Illustrative)

Parameter	Conditions	Reported Value
Gravimetric Uptake	77 K, 10 bar	Data not available in the searched literature
Volumetric Capacity	77 K, 10 bar	Data not available in the searched literature
Cycling Stability	Specify cycles, P, T	Data not available in the searched literature

Note: While **aluminum fumarate** is investigated for gas storage, specific quantitative data for hydrogen storage capacity and cycling stability were not prominently available in the reviewed literature. The table is provided as a template for recording experimental results.

Visualizations

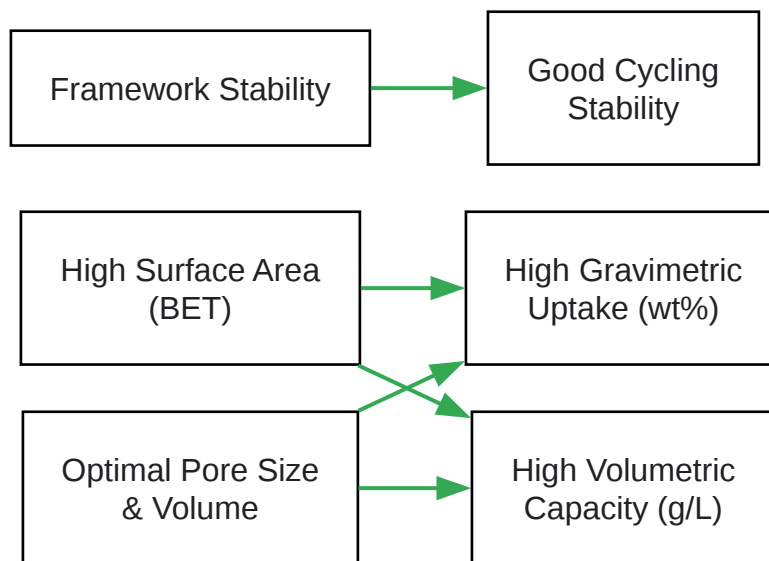
Experimental Workflow



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Caption: Experimental workflow for **aluminum fumarate** in hydrogen storage studies.

Property-Performance Relationship



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Caption: Relationship between material properties and H₂ storage performance.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment. Always follow appropriate safety procedures when working with chemicals, high pressures, and cryogenic liquids.

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